molecular formula C15H14N4O2 B2588748 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1208513-65-8

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2588748
M. Wt: 282.303
InChI Key: HDFBTXVVFCBYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be related to the class of chemicals known as 6-oxopyridazin-1(6H)-carboxylates . These compounds are known to be efficient, stable, and ecofriendly alternatives to chloroformates .


Synthesis Analysis

While specific synthesis methods for “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide” were not found, 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates have been synthesized by treating them with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature .

Scientific Research Applications

Indoles and Pyridazino[4,5-b]indoles as Inhibitors

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide and related compounds have been studied for their activity as inhibitors of HIV-1 reverse transcriptase. These compounds show promise in inhibiting different types of HIV-1 reverse transcriptase, including wild type and mutant forms. The synthesis and activity study of indol-2-carboxamides and pyridazino[4,5-b]indoles reveal two lead compounds with significant activity, suggesting potential applications in HIV treatment research (Font et al., 1995).

Esterification using Pyridazin-1-yl Phosphoric Acid Diethyl Ester

The use of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters for the esterification of carboxylic acids demonstrates the compound's application in synthetic chemistry. This novel coupling agent enables the chemoselective esterification of both aliphatic and aromatic carboxylic acids with alcohols, yielding esters with good to excellent efficiency. This application underscores the compound's versatility and efficiency in organic synthesis (Won et al., 2007).

Synthesis of 3-Heteroarylindoles

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide has been utilized in the synthesis of 3-heteroarylindoles, showcasing its role in the creation of compounds with potential biological activity. The synthesis involves the preparation of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, further reacting with α-heteroarylamines to yield indolylpyrimidones and indolylpyranones, among other products. This research highlights the compound's application in generating bioactive molecules (Jakše et al., 2004).

Antimicrobial Activity of Indolyl-Substituted Compounds

The antimicrobial activity of indolyl-substituted 2(3H)-furanones, derived from N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide, has been explored. These compounds, through various synthetic routes, have demonstrated effectiveness against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. This research area is significant for developing new antimicrobial drugs with novel mechanisms of action (Abou-Elmagd et al., 2015).

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14-6-3-7-17-19(14)9-8-16-15(21)13-10-11-4-1-2-5-12(11)18-13/h1-7,10,18H,8-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFBTXVVFCBYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

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